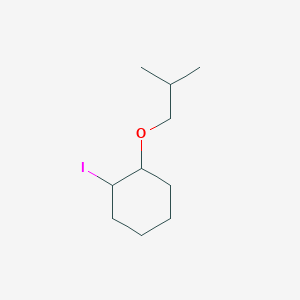

1-Iodo-2-(2-methylpropoxy)cyclohexane

Description

1-Iodo-2-(2-methylpropoxy)cyclohexane is a halogenated cyclohexane derivative featuring an iodine atom at position 1 and a 2-methylpropoxy (isobutoxy) group at position 2 of the cyclohexane ring.

Properties

Molecular Formula |

C10H19IO |

|---|---|

Molecular Weight |

282.16 g/mol |

IUPAC Name |

1-iodo-2-(2-methylpropoxy)cyclohexane |

InChI |

InChI=1S/C10H19IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3 |

InChI Key |

AYWIEPSVVIPART-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1CCCCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-(2-methylpropoxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 2-methylpropyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:

Cyclohexanol+2-Methylpropyl iodideK2CO3,Reflux1-Iodo-2-(2-methylpropoxy)cyclohexane

Industrial Production Methods

In an industrial setting, the production of 1-iodo-2-(2-methylpropoxy)cyclohexane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(2-methylpropoxy)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming 2-(2-methylpropoxy)cyclohexane.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: 2-(2-methylpropoxy)cyclohexanol, 2-(2-methylpropoxy)cyclohexylamine.

Oxidation: 2-(2-methylpropoxy)cyclohexanone.

Reduction: 2-(2-methylpropoxy)cyclohexane.

Scientific Research Applications

Organic Synthesis

1-Iodo-2-(2-methylpropoxy)cyclohexane serves as a versatile intermediate in organic synthesis. Its iodine atom makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various substituents.

Key Reactions

- Nucleophilic Substitution : The compound can undergo nucleophilic substitutions with a variety of nucleophiles, including amines and thiols, to form new carbon-nitrogen and carbon-sulfur bonds.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create complex organic molecules.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals.

Pharmacological Potential

- Anticancer Agents : Research indicates that compounds with similar structures exhibit anticancer activity. The introduction of functional groups through the use of 1-iodo-2-(2-methylpropoxy)cyclohexane could lead to novel anticancer agents.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in drug development.

Material Science

In material science, 1-iodo-2-(2-methylpropoxy)cyclohexane can be employed in the synthesis of polymers and advanced materials.

Polymer Synthesis

- Functionalized Polymers : The compound can serve as a monomer or a comonomer in the production of functionalized polymers, which are essential in creating materials with specific properties for applications in coatings, adhesives, and composites.

Data Tables

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution | Formation of diverse organic compounds |

| Cross-coupling reactions | Enables complex molecule synthesis | |

| Medicinal Chemistry | Anticancer agents | Potential for developing new therapies |

| Antimicrobial properties | May lead to new antibiotics | |

| Material Science | Polymer synthesis | Creation of tailored materials |

| Functionalized polymers | Enhanced material properties |

Case Study 1: Synthesis of Anticancer Compounds

A study explored the use of 1-iodo-2-(2-methylpropoxy)cyclohexane as a precursor in the synthesis of novel anticancer agents. By modifying the structure through nucleophilic substitution reactions, researchers were able to produce compounds that demonstrated significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the antimicrobial potential of derivatives synthesized from 1-iodo-2-(2-methylpropoxy)cyclohexane. The results indicated that certain derivatives exhibited promising activity against common bacterial strains, suggesting their potential use as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-iodo-2-(2-methylpropoxy)cyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(1-Iodo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane

- Structure : Features a 1-iodo-2-methylpropan-2-yloxy group at position 4 and methyl groups at positions 1 and 2 of the cyclohexane ring.

- Key Differences: Substituent positions alter ring conformation and steric effects compared to the target compound’s adjacent 1-iodo and 2-isobutoxy groups.

- Synthesis : Prepared via methods involving iodination of cyclohexane derivatives, as seen in analogous reactions using iodine or diselenides .

1-Iodo-2-(heptafluoroisopropyl)cyclohexane

- Structure : Contains a heptafluoroisopropyl group at position 2 instead of isobutoxy.

- Key Differences: Fluorination introduces strong electron-withdrawing effects, contrasting with the electron-donating isobutoxy group in the target compound. Higher density (1.78 g/cm³) and lower boiling point (76–80°C at 8 mmHg) compared to non-fluorinated analogs, reflecting fluorinated substituent volatility .

- Reactivity : Fluorine’s electronegativity may deactivate the ring toward electrophilic substitution, whereas the target compound’s isobutoxy group could stabilize adjacent charges.

trans-1-Iodo-2-(iodomethyl)cyclohexane

- Structure : Features two iodine substituents (positions 1 and 2-methyl).

- Steric bulk from the iodomethyl group may hinder reactions at the adjacent carbon.

Reactivity Trends

- However, steric hindrance from the isobutoxy group may slow such reactions compared to less bulky analogs. Fluorinated analogs (e.g., 1-Iodo-2-(heptafluoroisopropyl)cyclohexane) exhibit reduced nucleophilicity due to electron-withdrawing effects .

- Stereoelectronic Effects :

- The isobutoxy group’s electron-donating nature may stabilize carbocation intermediates in SN1 mechanisms, whereas fluorinated or diiodo analogs lack this stabilization.

Biological Activity

1-Iodo-2-(2-methylpropoxy)cyclohexane is a halogenated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

1-Iodo-2-(2-methylpropoxy)cyclohexane has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H19I |

| Molecular Weight | 252.17 g/mol |

| IUPAC Name | 1-Iodo-2-(2-methylpropoxy)cyclohexane |

| CAS Number | 146778373 |

Mechanisms of Biological Activity

The biological activity of 1-Iodo-2-(2-methylpropoxy)cyclohexane can be attributed to its interactions with various molecular targets. Studies suggest that halogenated compounds often exhibit enhanced lipophilicity, which can influence their ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Research indicates that halogenated cycloalkanes possess antimicrobial properties. The presence of iodine in the structure may enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death. A study demonstrated that similar iodinated compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential for 1-Iodo-2-(2-methylpropoxy)cyclohexane in antimicrobial applications .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For instance, iodinated cycloalkanes have been reported to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various halogenated cycloalkanes, including derivatives of 1-Iodo-2-(2-methylpropoxy)cyclohexane. The findings revealed that these compounds exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro assays conducted on human breast cancer cell lines demonstrated that compounds similar to 1-Iodo-2-(2-methylpropoxy)cyclohexane showed IC50 values between 20-30 µM, indicating moderate cytotoxicity. The study suggested that these compounds could be further explored as potential chemotherapeutic agents .

Research Findings

Recent research has focused on synthesizing derivatives of 1-Iodo-2-(2-methylpropoxy)cyclohexane to enhance its biological activity. Modifications at the alkyl chain or introduction of additional functional groups have shown to improve both antimicrobial and anticancer efficacy.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.